molecular formula C7H4ClN3O2 B11794866 2-Chloro-4-methyl-5-nitronicotinonitrile

2-Chloro-4-methyl-5-nitronicotinonitrile

Cat. No.: B11794866
M. Wt: 197.58 g/mol
InChI Key: POUPSCDVHWMLNL-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-nitronicotinonitrile is an organic compound with the molecular formula C7H3ClN2O2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-nitronicotinonitrile typically involves the chlorination of 4-methyl-5-nitronicotinonitrile. One common method includes the use of phosphorus oxychloride and phosphorus pentachloride as chlorinating agents . The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the pyridine ring.

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-nitronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted derivatives like 2-amino-4-methyl-5-nitronicotinonitrile.

    Reduction: Formation of 2-chloro-4-methyl-5-aminonicotinonitrile.

    Oxidation: Formation of 2-chloro-4-carboxy-5-nitronicotinonitrile.

Scientific Research Applications

2-Chloro-4-methyl-5-nitronicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the nitrile group also contribute to its reactivity and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methyl-5-nitropyridine: Similar structure but lacks the nitrile group.

    2-Chloro-5-nitropyridine-3-carbonitrile: Similar structure with different substitution pattern.

    2-Chloro-3-methyl-5-nitropyridine: Similar structure with different substitution pattern.

Uniqueness

2-Chloro-4-methyl-5-nitronicotinonitrile is unique due to the presence of both the nitro and nitrile groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

2-chloro-4-methyl-5-nitropyridine-3-carbonitrile

InChI

InChI=1S/C7H4ClN3O2/c1-4-5(2-9)7(8)10-3-6(4)11(12)13/h3H,1H3

InChI Key

POUPSCDVHWMLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])Cl)C#N

Origin of Product

United States

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